molecular formula C13H16N2O B13112627 4-(4-Methoxyphenyl)piperidine-4-carbonitrile

4-(4-Methoxyphenyl)piperidine-4-carbonitrile

Cat. No.: B13112627
M. Wt: 216.28 g/mol
InChI Key: OLXFRSXYVNMKNL-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)piperidine-4-carbonitrile is an organic compound with the molecular formula C13H16N2O It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and features a methoxyphenyl group attached to the piperidine ring

Preparation Methods

The synthesis of 4-(4-Methoxyphenyl)piperidine-4-carbonitrile typically involves the reaction of 4-methoxybenzyl chloride with piperidine in the presence of a base, followed by the introduction of a cyano group. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

4-(4-Methoxyphenyl)piperidine-4-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions, where it is replaced by other functional groups such as halogens or alkyl groups.

    Hydrolysis: The cyano group can be hydrolyzed under acidic or basic conditions to form carboxylic acids or amides

Scientific Research Applications

4-(4-Methoxyphenyl)piperidine-4-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenyl)piperidine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group may enhance its binding affinity to these targets, while the piperidine ring provides structural stability. The cyano group can participate in hydrogen bonding or other interactions, influencing the compound’s overall activity. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

4-(4-Methoxyphenyl)piperidine-4-carbonitrile can be compared with other similar compounds, such as:

Properties

IUPAC Name

4-(4-methoxyphenyl)piperidine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-16-12-4-2-11(3-5-12)13(10-14)6-8-15-9-7-13/h2-5,15H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLXFRSXYVNMKNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCNCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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